molecular formula C8H9N3O B3300486 3,6-Dimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one CAS No. 90223-07-7

3,6-Dimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one

Cat. No.: B3300486
CAS No.: 90223-07-7
M. Wt: 163.18 g/mol
InChI Key: SKTANNVCOAYJAZ-UHFFFAOYSA-N
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Description

3,6-Dimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one is a useful research compound. Its molecular formula is C8H9N3O and its molecular weight is 163.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystallographic Analysis

  • Crystallographic Structure: The compound 3,6-Dimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one has been analyzed using X-ray crystallography, revealing its crystalline structure in the space group P−1. This analysis included understanding the intermolecular interactions such as hydrogen bonding and π–π stacking dimers. This information is crucial for understanding the compound's properties and potential applications in various fields, including material science and molecular design (Borbulevych, 2010).

Synthesis and Biological Evaluation

  • Anticancer and Anti-Inflammatory Agents: Several derivatives of pyrazolopyrimidines, including this compound, have been synthesized and evaluated for their potential as anticancer and anti-5-lipoxygenase agents. These derivatives have shown promising results in cytotoxicity screenings against cancer cell lines, indicating their potential use in cancer therapy (Rahmouni et al., 2016).

Novel Compounds and Potential Applications

  • Isoxazolines and Isoxazoles Derivatives: Novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives have been synthesized, showcasing the versatility of pyrazolopyrimidinones in generating diverse compounds. These compounds could have potential applications in various fields, including pharmaceuticals and agrochemicals (Rahmouni et al., 2014).

Antitumor Activity

  • Synthesis and Antitumor Activity: Derivatives of this compound have been synthesized and tested for their antitumor activity. Specifically, certain derivatives displayed significant inhibitory activity against human breast adenocarcinoma cell lines, highlighting their potential as anticancer agents (Abdellatif et al., 2014).

Quantum Chemical Calculations

  • Quantum Chemical Analysis: Quantum chemical calculations have been performed on novel pyrazolo[1,5-c]pyrimidin-7(1H)-one derivatives, providing insights into their molecular properties. These studies, which include calculations of HOMO, LUMO,and other quantum chemical features, are essential for understanding the electronic structure and reactivity of these compounds. Such analyses can be crucial for their application in fields like drug design and materials science (Saracoglu et al., 2019).

Synthesis and Antimicrobial Activity

  • Antimicrobial Properties: Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones, including variants of this compound, were synthesized and evaluated for antimicrobial activity. However, these compounds showed no significant antimicrobial activity, indicating the importance of structural modifications for biological activity (Bruni et al., 1996).

Potential as Ligands and PET Imaging Agents

  • Translocator Protein (TSPO) Ligands: Novel pyrazolo[1,5-a]pyrimidines, closely related to this compound, have been synthesized and evaluated as ligands for the translocator protein 18 kDa (TSPO). TSPO is recognized as an early biomarker for neuroinflammatory processes. These compounds, showing subnanomolar affinity for TSPO, have potential as in vivo PET radiotracers for neuroinflammation imaging (Damont et al., 2015).

Applications in Anticancer and Antimicrobial Agents

  • Pyrazole Derivatives: Synthesis of various derivatives including those related to this compound has been carried out. These compounds have been characterized and evaluated for their potential as antimicrobial and anticancer agents, underscoring the broad spectrum of applications for pyrazolo[1,5-a]pyrimidin-7(1H)-one derivatives in medicinal chemistry (Hafez et al., 2016).

Synthesis and Insecticidal/Antibacterial Potential

  • **Insecticidal and Antibacterial Potential:** Pyrazolo[1,5-a]pyrimidin-7(1H)-one derivatives have been synthesized and evaluated for their insecticidal and antibacterial potential. This research suggests potential applications in agriculture and public health, particularly in developing new agents to control pests and pathogens (Deohate & Palaspagar, 2020).

Properties

IUPAC Name

3,6-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-5-4-10-11-7(5)9-3-6(2)8(11)12/h3-4,10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKTANNVCOAYJAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNN2C1=NC=C(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.